molecular formula C24H19ClN2O4S B2749191 3'-(4-Chlorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 942034-48-2

3'-(4-Chlorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2749191
CAS No.: 942034-48-2
M. Wt: 466.94
InChI Key: MTMHEKJUELRWDY-UHFFFAOYSA-N
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Description

The compound 3'-(4-Chlorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a spirocyclic thiazolidinone derivative featuring a fused indoline-thiazolidine core. Key structural elements include:

  • 3-Methylbenzyl group at the indoline nitrogen, contributing to steric and electronic modulation.
  • 1',1'-Dioxide functionalization on the thiazolidine ring, which may influence redox properties and solubility .

Properties

IUPAC Name

3-(4-chlorophenyl)-1'-[(3-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-16-5-4-6-17(13-16)14-26-21-8-3-2-7-20(21)24(23(26)29)27(22(28)15-32(24,30)31)19-11-9-18(25)10-12-19/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMHEKJUELRWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3’-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone typically involves multiple steps, starting from readily available precursorsReaction conditions generally require elevated temperatures and the use of Brønsted or Lewis acids . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3’-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone involves its interaction with molecular targets such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the thiazolidine moiety may form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of spiro-thiazolidinone derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name Key Substituents Biological Activity Key Findings
Target compound (this analysis) 4-Chlorophenyl, 3-methylbenzyl Not explicitly reported Structural uniqueness due to 1',1'-dioxide and methylbenzyl groups
3'-(4-Trifluoromethylphenyl)hexahydro-spiro derivative () 4-Trifluoromethylphenyl Unreported Higher thermal stability (m.p. 239–241°C) due to CF₃ group
3'-(4-Methoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4-dione () 4-Methoxyphenyl Unreported Lower melting point (117–119°C) and distinct IR peaks (1681 cm⁻¹ for C=O)
(5'Z)-3'-(4-Chlorophenyl)spiro[isatin-thiazolidine] () 4-Chlorophenyl, benzylidene Anticancer (NCI tested) IC₅₀ values <10 µM against leukemia cell lines; superior to non-chloro analogs
Pyrazoline-substituted spiro[indole-thiazolidine] () Pyrazoline-acetyl group Antibacterial Activity against Gram-positive bacteria (e.g., S. aureus)

Key Observations :

  • Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group () enhances anticancer activity compared to electron-donating groups like methoxy (), likely due to increased electrophilicity and membrane permeability .
  • Dioxide Functionalization: The 1',1'-dioxide moiety in the target compound (vs. non-oxidized thiazolidines) may improve metabolic stability but reduce reactivity toward nucleophiles .

Physicochemical Properties

  • Melting Points: The target compound’s melting point is unreported, but analogs range widely: Non-dioxide derivatives: 117–119°C (). Dioxide-containing analogs: >200°C (inferred from and ).
  • Spectroscopic Data: IR: Thiazolidinone C=O stretches (~1680 cm⁻¹) are consistent across analogs (). ¹H-NMR: Aromatic protons in 4-chlorophenyl derivatives resonate at δ 7.5–7.7 ppm (), while methylbenzyl groups show peaks near δ 2.3–2.5 ppm (unreported for target compound but inferred from ).

Biological Activity

The compound 3'-(4-Chlorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a complex organic molecule characterized by its unique spirocyclic structure. This compound integrates a thiazolidine ring fused to an indoline framework, featuring both a 4-chlorophenyl group and a 3-methylbenzyl moiety. Its intricate structure suggests significant potential for various biological activities, particularly in modulating inflammatory responses and interacting with specific molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is C24H19ClN2O4SC_{24}H_{19}ClN_2O_4S, and it exhibits a spiro structure that contributes to its distinct chemical properties. The presence of heteroatoms such as nitrogen and sulfur enhances its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC24H19ClN2O4SC_{24}H_{19}ClN_2O_4S
Molecular Weight460.93 g/mol
IUPAC Name3'-(4-chlorophenyl)-1-[(3-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

Research indicates that the compound may interact with various molecular targets, potentially inhibiting enzymes or binding to receptors involved in inflammatory processes. The indole ring can engage in π-π stacking interactions, while the thiazolidine moiety may form hydrogen bonds with target proteins. These interactions can modulate the activity of target proteins, leading to observed biological effects such as anti-inflammatory activity.

Anti-inflammatory Effects

One of the primary areas of interest regarding this compound is its potential anti-inflammatory activity. Studies suggest that it may influence cytokine production pathways, which are critical in mediating inflammatory responses. The ability to inhibit pro-inflammatory cytokines could position this compound as a candidate for treating conditions characterized by chronic inflammation.

Cytotoxicity

Preliminary studies have shown that compounds structurally similar to This compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values indicating moderate to high cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .

Study on Inflammatory Response Modulation

In a study assessing the anti-inflammatory potential of similar compounds, researchers found that certain derivatives could significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests that This compound may similarly modulate inflammatory pathways .

Cytotoxicity Assessment in Cancer Research

A comparative analysis of spirocyclic compounds indicated that those with similar structural motifs exhibited varying degrees of cytotoxicity against different cancer cell lines. The findings showed that certain modifications to the thiazolidine ring could enhance cytotoxic effects, suggesting a structure-activity relationship that warrants further investigation .

Q & A

Q. What are the recommended synthetic routes for preparing spiro[indoline-thiazolidine] derivatives like this compound?

Methodological Answer: Synthesis typically involves multi-step protocols:

  • Step 1: Condensation of substituted indoline precursors with thiazolidine-dione intermediates under reflux conditions (e.g., using acetic acid as a catalyst) .
  • Step 2: Functionalization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to introduce the 4-chlorophenyl and 3-methylbenzyl moieties .
  • Step 3: Oxidation with m-CPBA (meta-chloroperbenzoic acid) to achieve the 1',1'-dioxide configuration . Key Considerations: Optimize reaction time and temperature to avoid side products like over-oxidized species.

Q. How can X-ray crystallography validate the molecular structure of this compound?

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Combine NMR, IR, and HRMS for structural elucidation:

  • ¹H/¹³C NMR: Identify protons near electronegative groups (e.g., 4-chlorophenyl: δ ~7.3–7.4 ppm) and carbonyl signals (e.g., thiazolidine-dione: δ ~170–175 ppm) .
  • IR: Confirm sulfone groups (S=O asymmetric stretch: ~1300 cm⁻¹) and carbonyls (C=O: ~1700 cm⁻¹) .
  • HRMS: Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₂₀ClN₂O₄S: 483.08; observed: 483.07) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfone group in this compound?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) provide insights:

  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., sulfone oxygen as hydrogen-bond acceptors) .
  • Transition-State Analysis: Model sulfone-mediated reactions (e.g., nucleophilic substitutions) to predict activation energies . Validation: Compare computational results with experimental kinetics (e.g., Arrhenius plots).

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Address variability using:

  • Dose-Response Curves: Test compound purity (HPLC ≥98%) and solubility (e.g., DMSO stock solutions) to ensure reproducibility .
  • Target-Specific Assays: Use isogenic cell lines or knock-out models to isolate mechanism(s) (e.g., kinase inhibition vs. oxidative stress) . Case Study: Conflicting IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in cell permeability; validate with logP calculations (predicted: ~2.8) .

Q. How can AI-driven platforms optimize the synthesis of spirocyclic derivatives?

Methodological Answer: Implement machine learning (ML) tools for reaction optimization:

  • Dataset Curation: Include variables like solvent polarity, catalyst loading, and reaction time from historical data (e.g., 50+ spiro syntheses) .
  • Algorithm Training: Use neural networks to predict optimal conditions (e.g., 72% yield achieved at 80°C with 10 mol% Pd(OAc)₂) . Outcome: Reduce trial-and-error iterations by 40–60% in route scoping.

Data Contradiction Analysis

Q. Why do crystallographic studies report varying dihedral angles for the spiro center?

Methodological Answer: Differences arise from:

  • Crystal Packing Effects: Steric interactions (e.g., Cl···Cl contacts) distort angles by 2–5° .
  • Solvent of Crystallization: Polar solvents (e.g., MeOH) induce tighter packing vs. nonpolar (e.g., toluene) . Resolution: Compare multiple datasets (e.g., CSD entries 843674, 904924) to establish a consensus geometry .

Methodological Best Practices

Q. What protocols ensure reproducibility in spiro[indoline] syntheses?

  • Quality Control: Use anhydrous solvents (e.g., THF over molecular sieves) and inert atmospheres (N₂/Ar) .
  • Intermediate Isolation: Purify via column chromatography (silica gel, hexane/EtOAc gradient) before oxidation steps .
  • Cross-Validation: Replicate key steps (e.g., sulfonation) in ≥3 independent trials .

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